2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
The compound “2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide” is a chemical compound with the molecular formula C12H12N2O3 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies. For instance, a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and 5,7-dibromoisatin .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Cytotoxic Activity and Cancer Research
A key application of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide derivatives is in the field of cancer research. Studies have focused on the design, synthesis, and quantitative structure-activity relationship (QSAR) analysis of these compounds to assess their cytotoxic activities. Notably, derivatives have been synthesized from isatin and evaluated for their cytotoxic effects on breast cancer cell lines (e.g., MCF-7) and non-cancer cell lines (e.g., VERO). The research found that certain substitutions enhance cytotoxic activity, making some compounds highly selective and potent against cancer cells, which suggests their potential as leads for developing new anticancer drugs (Modi et al., 2011).
Novel Synthetic Methods
Another significant application is the development of novel synthetic methods for biologically active compounds. For example, cobalt-catalyzed peroxidation of 2-oxindoles has been explored, offering a new pathway to synthesize 3-peroxy-2-oxindoles. These compounds serve as precursors for further transformation into various biologically active molecules, including derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide. This methodology could be instrumental in the synthesis of natural products and pharmaceuticals (Kong et al., 2016).
Antimicrobial and Antifungal Applications
The derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide have also been explored for their antimicrobial and antifungal activities. Synthesis of novel compounds from this class and their evaluation against various microbial strains have shown significant potential. Some compounds exhibit activities comparable to standard drugs like carbendazim against fungal pathogens, highlighting their potential as new antimicrobial and antifungal agents (Tiwari et al., 2014).
Drug Development and Therapeutic Applications
Further research into the therapeutic applications of these compounds has revealed their potential in drug development, particularly for diseases like tuberculosis. Derivatives showing activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, have been identified, with minimal inhibitory concentration values indicating their efficacy as novel agents for TB treatment (Velezheva et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their cytotoxic activity, suggesting potential targets could be cellular components involved in cell proliferation .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that result in cytotoxic activity .
Biochemical Pathways
Given its cytotoxic activity, it’s plausible that the compound may influence pathways related to cell growth and proliferation .
Result of Action
The compound and its derivatives have been associated with cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation .
properties
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-15(4-2)12(17)9-16-11-8-6-5-7-10(11)13(18)14(16)19/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQMKQIIUAKCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide |
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